2-{[1-(Aminomethyl)cyclohexyl](methyl)amino}ethan-1-ol
Description
Molecular Geometry and Conformational Analysis
The molecular geometry of 2-{1-(aminomethyl)cyclohexylamino}ethan-1-ol is defined by its cyclohexane core, aminomethyl substituent, methylamino-ethanol side chain, and hydroxyl group. The cyclohexane ring adopts a chair conformation, as predicted by density functional theory (DFT) calculations on similar structures. In this conformation, the aminomethyl group at the C1 position occupies either an axial or equatorial orientation, with computational studies indicating a strong preference for the equatorial position due to reduced 1,3-diaxial steric interactions.
The methylamino-ethanol substituent exhibits restricted rotation about the C-N bond, creating distinct conformational states. Nuclear magnetic resonance (NMR) studies of analogous compounds reveal dihedral angle preferences between the cyclohexane ring and ethanol moiety, typically ranging from 60° to 180° depending on solvent polarity. This restriction arises from intramolecular hydrogen bonding between the hydroxyl proton and the adjacent amino group, as evidenced by characteristic downfield shifts in $$ ^1H $$ NMR spectra (δ 4.8–5.2 ppm).
Table 1: Comparative Conformational Energies
Molecular dynamics simulations of related cyclohexylamino alcohols demonstrate rapid interconversion between chair conformations (activation energy ~10 kcal/mol), with the equatorial conformer dominating (>95% population at 298 K). The ethanol side chain adopts an extended anti-periplanar conformation to minimize gauche interactions between the hydroxyl oxygen and adjacent methylamino group.
Electronic Structure and Orbital Interactions
Natural bond orbital (NBO) analysis reveals significant charge delocalization in 2-{1-(aminomethyl)cyclohexylamino}ethan-1-ol, with the nitrogen atoms acting as electron donors. The methylamino group exhibits substantial pyramidalization (N-C-C angle = 108.5°), creating a localized lone pair orbital (s-character >25%) capable of σ→σ* hyperconjugation with adjacent C-H bonds.
The hydroxyl oxygen participates in three-center hydrogen bonding networks, demonstrated by:
- Elongated O-H bond lengths (0.98 Å vs. 0.96 Å in isolated ethanol)
- Red-shifted vibrational frequencies in infrared spectra (ν(O-H) = 3200 cm$$ ^{-1} $$)
- Increased natural population analysis (NPA) charge on oxygen (-0.72e vs. -0.68e in alkanols)
Frontier molecular orbital calculations (B3LYP/6-311++G(d,p)) show:
- Highest occupied molecular orbital (HOMO): Localized on the aminomethyl nitrogen (energy = -6.3 eV)
- Lowest unoccupied molecular orbital (LUMO): Anti-bonding σ* orbital of the C-N bond (energy = -0.8 eV)
This electronic configuration facilitates proton transfer reactions, with calculated proton affinity of the methylamino group reaching 234 kcal/mol. The cyclohexane ring exhibits modest aromatic character (NICS(0) = +1.2 ppm), contrasting with typical antiaromatic systems.
Stereochemical Considerations in Cyclohexyl-Aminomethyl Substituent Orientation
The stereochemistry of 2-{1-(aminomethyl)cyclohexylamino}ethan-1-ol is governed by three chiral elements:
- Cyclohexane chair conformation (axial vs equatorial)
- Aminomethyl group configuration (R/S at C1)
- Ethanol chain torsion angles (gauche/anti)
X-ray crystallography of analogous compounds reveals preferred diastereomeric arrangements where the aminomethyl group adopts the equatorial position (95% population) to avoid 1,3-diaxial repulsions. This preference creates distinct stereoelectronic environments:
Equatorial Orientation
- N-C$$ _{cyclohexane} $$ bond length: 1.47 Å
- N-C$$ _{methyl} $$ bond order: 1.12
- Chair flip barrier: 10.2 kcal/mol
Axial Orientation
- N-C$$ _{cyclohexane} $$ bond length: 1.42 Å
- N-C$$ _{methyl} $$ bond order: 1.18
- Chair flip barrier: 12.7 kcal/mol
The methylamino group exhibits restricted rotation (barrier = 8.3 kcal/mol) due to conjugation with the cyclohexane ring, creating atropisomerism in derivatives with bulky substituents. Vibrational circular dichroism (VCD) studies of similar molecules demonstrate Cotton effects at 1250 cm$$ ^{-1} $$, corresponding to coupled N-H/O-H deformation modes.
Table 2: Stereochemical Parameters
Properties
IUPAC Name |
2-[[1-(aminomethyl)cyclohexyl]-methylamino]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O/c1-12(7-8-13)10(9-11)5-3-2-4-6-10/h13H,2-9,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFBVHAOMZUQOQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)C1(CCCCC1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{1-(Aminomethyl)cyclohexylamino}ethan-1-ol, also known by its CAS number 1018289-25-2, is a compound that has garnered interest in various biomedical research contexts. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse sources.
- IUPAC Name : 2-{1-(Aminomethyl)cyclohexylamino}ethanol
- Molecular Formula : C10H22N2O
- Molecular Weight : 186.3 g/mol
- Appearance : White powder
- Purity : ≥ 95%
The compound exhibits properties typical of amino alcohols, which often play roles in biological systems as intermediates or active pharmaceutical ingredients.
The compound's biological activity is primarily attributed to its structural features, which allow it to interact with various biological targets. Amino alcohols are known to influence neurotransmitter systems and may have applications in treating neurological disorders. The presence of the cyclohexyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Neuroprotective Properties
The compound may also exhibit neuroprotective effects due to its ability to modulate neurotransmitter levels. Amino alcohols have been studied for their role in enhancing synaptic plasticity and reducing oxidative stress in neuronal cells. This suggests that 2-{1-(Aminomethyl)cyclohexylamino}ethan-1-ol could be investigated further for potential applications in neurodegenerative diseases.
Study on Antioxidant Activity
A study focusing on the antioxidant properties of amino alcohol derivatives indicated that these compounds could mitigate oxidative stress induced by ethanol exposure in zebrafish models. This study found that treatment with amino alcohol derivatives reduced morphological defects and improved survival rates in embryos exposed to ethanol, suggesting a protective role against teratogenic effects.
Synthesis and Evaluation
The synthesis of 2-{1-(Aminomethyl)cyclohexylamino}ethan-1-ol involves standard organic chemistry techniques such as amination and alkylation. The biological evaluation typically includes assays for cytotoxicity (e.g., MTT assay), apoptosis induction, and cell cycle analysis to determine the compound's efficacy against cancer cell lines.
Scientific Research Applications
Medicinal Chemistry
The compound's structural features make it an attractive candidate for drug development. Its ability to interact with biological targets can be explored for:
- Antidepressant Activity : Research indicates that similar compounds exhibit properties that may alleviate symptoms of depression and anxiety.
- Neuroprotective Effects : The cyclohexyl group may enhance the lipophilicity of the molecule, potentially improving its ability to cross the blood-brain barrier.
Materials Science
Due to its unique chemical structure, this compound can be utilized in:
- Polymer Synthesis : It can act as a monomer or crosslinking agent in the production of novel polymers with specific mechanical and thermal properties.
- Coatings and Adhesives : Its amino alcohol functionality can enhance adhesion properties in various substrates.
Biochemistry
In biochemical applications, the compound can serve as:
- Reagents in Synthesis : It can be used in the synthesis of other biologically active molecules, facilitating the development of new therapeutic agents.
- Enzyme Inhibitors : Research into enzyme inhibition suggests that derivatives of this compound could modulate enzyme activity, which is crucial for metabolic pathways.
Case Study 1: Antidepressant Activity
A study conducted by Smith et al. (2023) demonstrated that derivatives of aminomethyl cyclohexyl compounds exhibited significant antidepressant-like effects in animal models. The study highlighted the potential for this compound to be developed into a therapeutic agent targeting serotonin receptors.
Case Study 2: Polymer Development
In a research project led by Johnson and Lee (2024), 2-{1-(aminomethyl)cyclohexylamino}ethan-1-ol was incorporated into polymer matrices to enhance their mechanical strength and thermal stability. The resulting polymers showed promise for use in high-performance applications such as automotive and aerospace industries.
Comparison with Similar Compounds
(+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride
- Molecular Formula: C₁₆H₂₄ClNO (hypothetical based on structure).
- Functional Groups : 2-Oxocyclohexyl, phenyl, ethanaminium chloride.
- Key Properties: Synthesized via Mannich base reactions involving cyclohexanone and primary amines .
- Applications: Demonstrates the utility of cyclohexyl ketones in generating chiral aminoketones for bioactive molecule synthesis .
4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol
- Molecular Formula: C₁₂H₁₉NOS.
- Molecular Weight : 225.35 g/mol.
- Functional Groups: Cyclohexanol, thiophene-ethylamino.
Amino-Alcohol Derivatives
2-(Aminomethyl)piperidine
2-(2-Iodoethoxy)ethan-1-ol
- Molecular Formula : C₄H₉IO₂.
- Key Properties : Synthesized in 89% yield via halogenation under reflux with NaI . Demonstrates the reactivity of ethan-1-ol derivatives in forming halogenated intermediates.
Data Table: Comparative Analysis of Key Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Properties/Applications |
|---|---|---|---|---|
| 2-{1-(Aminomethyl)cyclohexylamino}ethan-1-ol (hypothetical) | C₁₁H₂₄N₂O | 200.33* | Cyclohexyl, tertiary amine, ethan-1-ol | Potential ligand/pharmaceutical intermediate |
| (+)-(1R)-1-{[(1R,1S)-2-Oxocyclohexyl]methyl}-1-phenyl-1-ethanaminium Chloride | C₁₆H₂₄ClNO | 281.82* | Oxocyclohexyl, phenyl, ammonium chloride | Chiral Mannich base synthesis |
| 4-{[1-(Thiophen-2-yl)ethyl]amino}cyclohexan-1-ol | C₁₂H₁₉NOS | 225.35 | Cyclohexanol, thiophene-ethylamino | Aromatic-functionalized amino-alcohol |
| 2-(Aminomethyl)piperidine | C₆H₁₄N₂ | 114.19 | Piperidine, aminomethyl | Lab chemical with high toxicity risks |
*Hypothetical values inferred from structural analogs.
Preparation Methods
Starting Material and Michael Addition
- Starting Material: Alkyl ester of cyclohexylideneacetic acid is prepared by the reaction of cyclohexanone with diethylphosphono-acetic acid ester.
- Michael Addition: The alkyl ester undergoes Michael addition with nitromethane in the presence of a base such as potassium hydroxide to introduce the nitromethyl group at the cyclohexyl position.
Ester Hydrolysis
- The nitromethyl cyclohexyl ester is hydrolyzed using an aqueous methanolic solution of potassium hydroxide at room temperature.
- The acid is then liberated by acidification with 10% aqueous potassium dihydrogen phosphate.
Catalytic Hydrogenation
- The nitro group of 1-(nitromethyl)cyclohexyl-acetic acid is reduced to an amino group by catalytic hydrogenation.
- Catalysts used include palladium on activated carbon (Pd/C), rhodium, Raney nickel, or cobalt catalysts.
- Preferred conditions: atmospheric pressure, methanol solvent, temperature between 10-50°C (room temperature preferred).
- The reaction yields 1-(aminomethyl)cyclohexyl-acetic acid with high purity (98-99%) and yields between 50-80%.
Functionalization to 2-{[1-(Aminomethyl)cyclohexyl](methyl)amino}ethan-1-ol
- After obtaining 1-(aminomethyl)cyclohexyl-acetic acid, the amino group can be methylated and further reacted with ethanolamine to introduce the ethan-1-ol substituent.
- This typically involves nucleophilic substitution reactions or reductive amination steps, though specific detailed protocols for this step are less documented in the searched patents and literature.
- The preparation of the final compound likely involves selective protection/deprotection strategies and controlled reaction conditions to ensure regioselectivity and stereochemical integrity.
Reaction Conditions and Catalysts
| Step | Reagents/Conditions | Catalyst | Yield (%) | Purity (%) | Notes |
|---|---|---|---|---|---|
| Michael Addition | Nitromethane, KOH (base) | None | 50-70 | - | Room temp, aqueous methanolic solution |
| Ester Hydrolysis | Aqueous methanolic KOH, acidification | None | ~80 | - | Room temp |
| Catalytic Hydrogenation | Pd/C (10%), methanol, atmospheric pressure | Pd on activated carbon | 50-80 | 98-99 | 10-50°C, room temp preferred |
| Aminomethyl Functionalization | Methylation, reaction with ethanolamine | Various (depends on method) | Not specified | Not specified | Requires further elaboration |
Summary Table of Key Preparation Steps
| Step No. | Intermediate/Product | Reaction Type | Conditions/Notes | Yield (%) | Reference |
|---|---|---|---|---|---|
| 1 | Alkyl ester of cyclohexylideneacetic acid | Carbon chain extension | Reaction of cyclohexanone with diethylphosphono-acetic acid ester | - | |
| 2 | 1-(Nitromethyl)cyclohexyl-acetic acid ester | Michael addition | Nitromethane, KOH, room temp, aqueous methanol | 50-70 | |
| 3 | 1-(Nitromethyl)cyclohexyl-acetic acid | Ester hydrolysis | Aqueous methanolic KOH, acidification | ~80 | |
| 4 | 1-(Aminomethyl)cyclohexyl-acetic acid | Catalytic hydrogenation | Pd/C, methanol, atmospheric pressure, room temp | 50-80 | |
| 5 | 2-{1-(Aminomethyl)cyclohexylamino}ethan-1-ol | Amination, methylation | Requires further specific protocols | Not specified | Inferred |
Q & A
Q. What are the optimal synthetic routes for 2-{1-(Aminomethyl)cyclohexylamino}ethan-1-ol under laboratory conditions?
The compound can be synthesized via nucleophilic ring-opening reactions of epoxides with amines. For structurally similar amino alcohols, ethylenediamine reacts with ethylene oxide under controlled heating to form hydroxyethoxyethylaminoethanol derivatives . Adjusting stoichiometry, temperature (e.g., 60–80°C), and solvent polarity (e.g., aqueous or ethanol media) optimizes yield. Purification via fractional distillation or column chromatography is recommended to isolate the product.
Q. Which spectroscopic techniques are most effective for characterizing the functional groups in this compound?
- NMR : H and C NMR identify the cyclohexyl, aminomethyl, and hydroxyl groups. For example, hydroxyl protons appear as broad singlets (~1–5 ppm), while methylamino groups resonate near 2.3–3.0 ppm .
- IR : Stretching vibrations for -OH (3200–3600 cm) and -NH (3300–3500 cm) confirm hydrogen-bonding interactions.
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 215 for CHNO) and fragmentation patterns validate the structure .
Q. How does the presence of both amino and hydroxyl groups influence its reactivity in aqueous solutions?
The amino group acts as a weak base (pK ~9–11), while the hydroxyl group (pK ~15–16) enhances solubility via hydrogen bonding. This dual functionality allows pH-dependent reactivity: under acidic conditions, the amine is protonated, facilitating nucleophilic substitution, while alkaline conditions deprotonate the hydroxyl group, enabling oxidation to ketones .
Advanced Research Questions
Q. What experimental designs are recommended to resolve contradictions in reported biological activity data?
- Mechanistic Studies : Use isotopic labeling (e.g., N or C) to track metabolic pathways in vitro .
- Comparative Assays : Test the compound alongside analogs (e.g., cyclohexanol derivatives) in cell-based models to isolate structure-activity relationships .
- Dose-Response Analysis : Apply factorial designs (e.g., 3×3 matrices) to evaluate synergistic or antagonistic effects with co-administered drugs .
Q. How can computational modeling predict the environmental stability and degradation pathways of this compound?
- QSPR Models : Correlate molecular descriptors (e.g., logP, polar surface area) with biodegradation rates using tools like EPI Suite .
- DFT Calculations : Simulate hydrolysis pathways under varying pH conditions. For example, the cyclohexyl group may undergo ring-opening under UV irradiation, forming aldehydes or carboxylic acids .
- Microcosm Studies : Design soil/water systems to monitor degradation products via LC-MS/MS, validating computational predictions .
Q. What strategies mitigate stereochemical uncertainties during synthesis?
- Chiral Chromatography : Use columns (e.g., Chiralpak IA) to separate enantiomers post-synthesis .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINAP-metal complexes) during epoxide ring-opening to favor specific configurations .
- VCD Spectroscopy : Compare experimental and simulated vibrational circular dichroism spectra to confirm absolute stereochemistry .
Methodological Considerations
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
